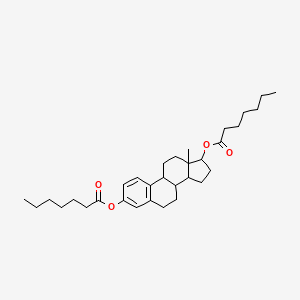

Estra-1(10),2,4-triene-3,17-diyl diheptanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in hormone replacement therapy and other medical applications due to its estrogenic properties. It is known for its ability to mimic the effects of natural estrogen in the body, making it valuable in treating conditions related to estrogen deficiency.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat beinhaltet typischerweise die Veresterung von Estradiol mit Heptansäure. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine effiziente Produktion zu gewährleisten. Qualitätskontrollmaßnahmen wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Estronderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Estradiol oder andere reduzierte Formen umwandeln.

Substitution: Die Hydroxylgruppen können Substitutionsreaktionen eingehen, um verschiedene Ester oder Ether zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Säurechloride und Anhydride werden für Veresterungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Estronderivate.

Reduktion: Estradiol und seine reduzierten Formen.

Substitution: Verschiedene Ester und Ether, abhängig von den verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat als Referenzverbindung in analytischen Studien und als Ausgangsmaterial für die Synthese anderer östrogener Verbindungen verwendet .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um Östrogenrezeptor-Interaktionen und die Auswirkungen von Östrogen auf zelluläre Prozesse zu untersuchen. Es dient als Modellverbindung, um die Rolle von Östrogenen bei verschiedenen physiologischen und pathologischen Bedingungen zu verstehen .

Medizin: Medizinisch wird Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat in der Hormonersatztherapie für Frauen in den Wechseljahren und bei der Behandlung bestimmter Krebsarten wie Brust- und Prostatakrebs eingesetzt. Es hilft, die mit Östrogenmangel verbundenen Symptome zu lindern und bietet therapeutische Vorteile bei hormonabhängigen Krebsarten .

Industrie: In der pharmazeutischen Industrie wird diese Verbindung bei der Formulierung verschiedener östrogener Medikamente verwendet. Es wird auch bei der Entwicklung neuer Therapeutika eingesetzt, die auf Östrogenrezeptoren abzielen .

Wirkmechanismus

Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat entfaltet seine Wirkungen durch Bindung an Östrogenrezeptoren (ERs) in Zielgeweben. Nach der Bindung aktiviert es den Rezeptor, was zur Transkription von östrogenempfindlichen Genen führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, wie z. B. der Regulierung der Fortpflanzungsfunktionen, der Aufrechterhaltung der Knochendichte und der Modulation des Fettstoffwechsels .

Molekulare Ziele und Pfade:

Östrogenrezeptoren (ERα und ERβ): Die Verbindung zielt in erster Linie auf diese Rezeptoren ab, die in verschiedenen Geweben verteilt sind, darunter die Geschlechtsorgane, Knochen und das Herz-Kreislauf-System.

Genomischer Weg: Umfasst die direkte Regulation der Genexpression durch den aktivierten Östrogenrezeptorkomplex.

Nicht-genomischer Weg: Beinhaltet schnelle Signalereignisse, die durch membrangebundene Östrogenrezeptoren vermittelt werden.

Wirkmechanismus

Estra-1,3,5(10)-triene-3,17beta-diol diheptanoate exerts its effects by binding to estrogen receptors (ERs) in target tissues. Upon binding, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, such as the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Molecular Targets and Pathways:

Estrogen Receptors (ERα and ERβ): The compound primarily targets these receptors, which are distributed in various tissues, including the reproductive organs, bones, and cardiovascular system.

Genomic Pathway: Involves the direct regulation of gene expression by the activated estrogen receptor complex.

Non-Genomic Pathway: Involves rapid signaling events mediated by membrane-bound estrogen receptors.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Estradiolvalerat: Ein weiterer Ester von Estradiol, der ähnlich in der Hormonersatztherapie eingesetzt wird.

Estradiolbenzoat: Ein kurzkettiger Ester von Estradiol, der ebenfalls in medizinischen Anwendungen eingesetzt wird.

Estrone: Eine oxidierte Form von Estradiol mit unterschiedlicher biologischer Aktivität.

Einzigartigkeit: Estra-1,3,5(10)-trien-3,17beta-diol Diheptanoat ist aufgrund seiner spezifischen Esterkettenlänge einzigartig, die seine Pharmakokinetik und Wirkdauer beeinflusst. Der Heptanolester bietet im Vergleich zu kurzkettigen Estern wie Estradiolbenzoat eine längere Wirkdauer, wodurch er für Formulierungen mit verzögerter Freisetzung geeignet ist .

Eigenschaften

IUPAC Name |

(3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) heptanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAHZPTYWMWNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864112 |

Source

|

| Record name | Estra-1(10),2,4-triene-3,17-diyl diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.